molecular formula C10H13BrN4O3 B2585696 8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 141794-40-3

8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2585696
CAS RN: 141794-40-3
M. Wt: 317.143
InChI Key: SKPLUIJEVGJUPN-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a metabolite of caffeine . It has a molecular formula of C9H11BrN4O3 and a molecular weight of 303.11 .


Synthesis Analysis

A simple preparative synthesis of 8-hydrazino-3-methyl-7-β-methoxyethylxanthine was developed. The reaction of the obtained hydrazinoxanthine with aldehydes and ketones produced several previously undescribed 8-ylidenehydrazino derivatives of 3-methyl-7-β-methoxyethylxanthine .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a bromine atom and a methoxyethyl group .

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Thin-Layer Chromatography (HPTLC)

A study developed a specific and sensitive HPTLC assay method for the determination of linagliptin, a compound structurally similar to the one , in tablet dosage form. This method addresses the need for effective determination and stability testing of pharmaceutical compounds, highlighting the importance of analytical techniques in quality control and drug stability studies (Rode & Tajne, 2021).

Biochemical Research

Oxidation Reactions of Purine and Pyrimidine Bases

Research on the one-electron oxidation reactions of nucleobases in cellular DNA, including purines, sheds light on the fundamental biochemical processes and the impact of radiation on cellular components. This area of study is crucial for understanding DNA damage and repair mechanisms, which are integral to cancer research and radiobiology (Cadet et al., 2014).

Environmental Chemistry

Novel Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, including their registration, potential risks, and gaps in current research, provides insight into environmental contamination and human exposure risks. This research emphasizes the need for comprehensive studies on the environmental fate, human health impacts, and analytical detection methods of brominated compounds, including those similar in structure to the compound of interest (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Chemistry

Regioselectivity in Free Radical Bromination

An investigation into the regioselectivity of bromination in unsymmetrical dimethylpyridines, including analysis of reaction mechanisms, contributes to the understanding of chemical reactivity and synthesis strategies for brominated organic compounds. This research is foundational for developing synthetic methodologies in organic chemistry (Thapa et al., 2014).

properties

IUPAC Name

8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLUIJEVGJUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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